Luteolin 7-O-(6''-malonylglucoside)

Description

Systematic Nomenclature and Molecular Formula

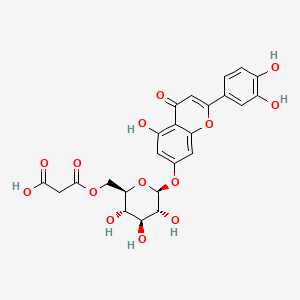

Luteolin 7-O-(6''-malonylglucoside) possesses the molecular formula C24H22O14 with a molecular weight of 534.4 grams per mole. The compound is registered under Chemical Abstracts Service number 98767-38-5 and maintains multiple systematic nomenclature designations across various chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid.

Alternative nomenclature includes luteolin 7-O-(6-O-malonyl-beta-D-glucoside), 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl 6-O-(carboxyacetyl)-beta-D-glucopyranoside, and luteolin 7-malonylglucoside. The compound is classified as a beta-D-glucoside, glycosyloxyflavone, malonate ester, and trihydroxyflavone according to chemical taxonomy systems. Database identifiers include ChEBI identification number CHEBI:6579, ChEMBL identification CHEMBL5416249, and Human Metabolome Database identification HMDB0301681.

| Database | Identifier |

|---|---|

| Chemical Abstracts Service | 98767-38-5 |

| ChEBI | CHEBI:6579 |

| ChEMBL | CHEMBL5416249 |

| Human Metabolome Database | HMDB0301681 |

| KEGG | C10103 |

| Lipid Maps | LMPK12110636 |

The compound exhibits practical insolubility in water and demonstrates weakly acidic properties based on its predicted dissociation constant values. The molecular structure contains five defined stereocenters contributing to its specific three-dimensional configuration.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of luteolin 7-O-(6''-malonylglucoside) through distinctive chemical shift patterns and coupling constants. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide solvent at 400 megahertz reveals characteristic signals for the flavonoid aromatic system and glucose moiety. The compound displays an ABX spin-coupling system with signals at delta 7.45 (1H, doublet of doublets, J = 8.4, 2.1 hertz, H-6'), 7.41 (1H, doublet, J = 2.1 hertz, H-2'), and 6.90 (1H, doublet, J = 8.4 hertz, H-5') corresponding to the substituted phenyl ring.

The glucose portion exhibits diagnostic signals including 5.18 (1H, doublet, J = 7.2 hertz, H-1'') indicating the anomeric proton configuration, while the malonyl group contributes specific resonances that differentiate this compound from simple glucosides. Additional aromatic signals appear at 6.76 (1H, broad singlet, H-8) and 6.42 (1H, broad singlet, H-6) representing the substituted benzopyran ring system.

Mass spectrometry analysis employs electrospray ionization techniques in both positive and negative ion modes to characterize molecular and fragment ions. The compound exhibits a protonated molecular ion at mass-to-charge ratio 535.1 in positive mode and a deprotonated molecular ion at 533.1 in negative mode. Characteristic fragmentation patterns include loss of the malonyl-glucose moiety (248 daltons) to yield the luteolin aglycone ion at mass-to-charge ratio 287. Additional diagnostic fragments occur at mass-to-charge ratios 258, 213, 153, and 121, corresponding to retro-Diels-Alder reactions and successive neutral losses.

| Ionization Mode | Molecular Ion (m/z) | Major Fragments (m/z) |

|---|---|---|

| Positive | 535.1 | 287, 258, 213, 153, 121 |

| Negative | 533.1 | 287, 269, 151, 133 |

Predicted collision cross section values provide additional structural information, with the protonated molecular ion exhibiting 215.5 square angstroms and the sodium adduct showing 226.3 square angstroms. These values correlate with the compound's extended conformation resulting from the malonyl modification.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to hydroxyl stretching vibrations, carbonyl groups, and aromatic ring systems. The malonyl carboxylic acid functionality contributes distinctive carbonyl stretching frequencies that differentiate this compound from unmodified flavonoid glucosides.

Crystallographic Data and Three-Dimensional Conformations

The three-dimensional molecular structure of luteolin 7-O-(6''-malonylglucoside) demonstrates a complex spatial arrangement influenced by the glycosidic linkage and malonyl esterification. The compound maintains the planar flavonoid backbone characteristic of luteolin, with the glucose moiety adopting a chair conformation typical of pyranose sugars. The malonyl group extends from the 6-position of the glucose ring, creating an elongated molecular geometry that influences both physicochemical properties and biological interactions.

Computational modeling indicates that the molecule adopts multiple low-energy conformations due to rotational freedom around the glycosidic bond and malonyl ester linkage. The International Chemical Identifier key RNDGJCZQVKFBPI-ASDZUOGYSA-N provides a unique structural descriptor that encodes the complete stereochemical information. The canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity pattern: C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O.

The stereochemical configuration at each asymmetric center follows the natural D-glucose pattern with (2R,3S,4S,5R,6S) absolute configuration. This stereochemistry significantly influences the compound's interaction with enzymes and receptors, contributing to its biological activity profile. The hydroxyl groups on the glucose ring maintain equatorial orientations except for the 2-position, which adopts an axial configuration consistent with glucose stereochemistry.

Molecular dynamics simulations suggest that the malonyl group can adopt multiple orientations relative to the glucose ring, potentially influencing intermolecular interactions and crystal packing arrangements. The extended conformation resulting from the malonyl modification increases the molecular surface area compared to simple glucosides, affecting solubility and membrane permeability characteristics.

Comparative Analysis with Related Flavonoid Glycosides

Luteolin 7-O-(6''-malonylglucoside) exhibits structural similarities and differences when compared to other luteolin glycosides and related flavonoid compounds. The most closely related compound is luteolin 7-O-glucoside, which lacks the malonyl modification and demonstrates different physicochemical properties. The presence of the malonyl group increases molecular weight by 86 daltons and introduces an additional carboxylic acid functionality that significantly alters acidity and solubility characteristics.

Comparative mass spectrometric analysis reveals that luteolin 7-O-glucoside fragments directly to yield the luteolin aglycone through loss of 162 daltons (glucose), while the malonylglucoside requires loss of 248 daltons (malonyl-glucose) to achieve the same fragmentation pattern. This difference provides a reliable analytical distinction between these closely related compounds in complex biological matrices.

Other luteolin glycosides identified in similar plant sources include luteolin 7-O-rutinoside, which contains a disaccharide unit consisting of glucose and rhamnose. This compound exhibits a molecular weight of 594 daltons and fragments through sequential loss of rhamnose (146 daltons) and glucose (162 daltons). The rutinoside derivative demonstrates different retention times in liquid chromatography systems due to increased hydrophilicity compared to the malonylglucoside.

| Compound | Molecular Weight | Key Fragments (m/z) | Retention Time |

|---|---|---|---|

| Luteolin 7-O-(6''-malonylglucoside) | 534.4 | 287, 258, 213 | 29.13 min |

| Luteolin 7-O-glucoside | 448.4 | 287, 269, 151 | 25.45 min |

| Luteolin 7-O-rutinoside | 594.5 | 287, 269, 151 | 22.94 min |

Apigenin glycosides represent another comparative group, with apigenin 7-O-malonylglucoside sharing the same glycosylation pattern but differing in the aglycone hydroxylation pattern. Apigenin lacks the 3'-hydroxyl group present in luteolin, resulting in a molecular weight difference of 16 daltons and altered antioxidant properties. The mass spectrometric fragmentation patterns show similar neutral losses but different aglycone molecular ions (269 for apigenin versus 287 for luteolin).

Quercetin 3-O-malonylglucoside provides an additional structural comparison, demonstrating malonyl modification at a different position on the flavonoid backbone. This compound exhibits distinct chromatographic behavior and spectroscopic properties despite sharing the malonyl-glucose modification, highlighting the importance of attachment position in determining overall molecular properties.

Properties

CAS No. |

98767-38-5 |

|---|---|

Molecular Formula |

C24H22O14 |

Molecular Weight |

534.4 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C24H22O14/c25-11-2-1-9(3-12(11)26)15-6-14(28)20-13(27)4-10(5-16(20)37-15)36-24-23(34)22(33)21(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,21-27,32-34H,7-8H2,(H,29,30)/t17-,21-,22+,23-,24-/m1/s1 |

InChI Key |

RNDGJCZQVKFBPI-ASDZUOGYSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Profile

- Molecular Formula : C24H22O14

- Molecular Weight : 534.4 g/mol

- Synonyms : Luteolin 7-O-(6-O-malonyl-beta-D-glucoside), luteolin 7-O-(6''-malonylglucoside)

Neuroprotective Effects

Research has demonstrated that luteolin 7-O-(6''-malonylglucoside) exhibits significant neuroprotective effects, particularly in models of neurodegenerative diseases. A study evaluated its ability to protect SH-SY5Y neuronal cells from oxidative stress induced by 6-hydroxydopamine (6-OHDA). The findings indicated that:

- Cell Viability : Luteolin 7-O-(6''-malonylglucoside) increased cell viability in both undifferentiated and retinoic acid-differentiated SH-SY5Y cells after exposure to 6-OHDA.

- Antioxidant Activity : It demonstrated high antioxidant capacity compared to synthetic antioxidants, reducing reactive oxygen species (ROS) production and preventing mitochondrial membrane depolarization.

- Inflammatory Response : In LPS-stimulated RAW264.7 macrophages, treatment with luteolin 7-O-(6''-malonylglucoside) reduced TNF-α levels and increased IL-10 levels, indicating an anti-inflammatory effect .

Anti-inflammatory Properties

Luteolin 7-O-(6''-malonylglucoside) has been shown to modulate inflammatory pathways effectively. In a study involving GalN/LPS-induced hepatic injury in mice:

- Serum Enzyme Levels : The administration of luteolin 7-O-(6''-malonylglucoside) significantly ameliorated elevated serum levels of AST and ALT, markers of liver damage.

- Cytokine Modulation : It reduced the expression of inflammatory mediators such as TNF-α and COX-2, demonstrating its potential as an anti-inflammatory agent.

- Phase II Enzyme Induction : This compound also enhanced the activity of phase II detoxifying enzymes, suggesting a protective role against oxidative stress .

Anti-carcinogenic Potential

The compound has been investigated for its anti-carcinogenic properties. Research indicates that luteolin 7-O-(6''-malonylglucoside) can inhibit cancer cell proliferation and induce apoptosis in various cancer types:

- Binding Affinity : It has shown significant binding affinity to the PDK1 protein, which is involved in cancer cell survival pathways. The interaction suggests potential therapeutic applications in triple-negative breast cancer (TNBC) .

- Mechanisms of Action : The compound may exert its effects through the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Neuroprotection | Increased cell viability; reduced ROS; inhibited mitochondrial damage; modulated inflammatory cytokines. |

| Anti-inflammation | Ameliorated liver injury markers; reduced inflammatory cytokines; enhanced phase II enzyme activity. |

| Anti-carcinogenic | Inhibited cancer cell proliferation; significant binding to PDK1; potential for TNBC therapy. |

Comparison with Similar Compounds

Table 1: Structural Features of Luteolin Derivatives

Key Structural Insights :

- The malonyl group in luteolin 7-O-(6''-malonylglucoside) introduces a carboxylic acid functionality, enhancing its capacity for hydrogen bonding and electrostatic interactions compared to non-malonylated analogs .

- Position of glycosylation (e.g., 7-O vs. 3'-O) significantly alters molecular geometry and bioactivity. For example, luteolin 7-O-glucoside shows stronger radical scavenging activity than 3'- or 4'-glycosylated derivatives due to better accessibility of the catechol group (3',4'-dihydroxy) in the aglycone .

Key Functional Insights :

- Antioxidant Activity : The malonyl group in luteolin 7-O-(6''-malonylglucoside) enhances radical scavenging capacity compared to apigenin analogs, likely due to increased electron-donating capacity from the malonyl carboxylate .

- Anti-inflammatory Activity: Malonylated derivatives (e.g., luteolin 7-O-(6''-malonylglucoside) and luteolin 7-O-(2-apiosyl-6-malonyl)glucoside) exhibit superior NO inhibition in LPS-stimulated RAW264.7 cells compared to non-malonylated analogs, attributed to improved cellular uptake and interaction with iNOS .

- Antiviral Activity : Luteolin 7-O-(6''-malonylglucoside) shows high binding affinity (−9.1 kcal/mol) to SARS-CoV-2 NSP15, outperforming luteolin 7-O-glucoside (−8.5 kcal/mol) due to stronger electrostatic interactions with residues like LYS111 .

Pharmacokinetic and Stability Comparisons

- Solubility: Malonylation increases water solubility, making luteolin 7-O-(6''-malonylglucoside) more bioavailable than its non-malonylated counterpart .

- Stability : The malonyl ester is prone to hydrolysis under alkaline conditions or enzymatic action (e.g., esterases), which can revert it to luteolin 7-O-glucoside in vivo .

- Encapsulation Efficiency: Polar malonylated compounds show lower encapsulation efficiency (<50%) in chitosan microparticles compared to nonpolar aglycones like luteolin (100%), limiting their use in targeted delivery systems .

Preparation Methods

Solvent Extraction and Fractionation

Fresh plant material is homogenized in methanol or ethanol (70–80% v/v) to solubilize polar flavonoids. Acidification with 0.1% formic acid enhances stability during extraction. After filtration, the crude extract is partitioned against ethyl acetate to remove non-polar compounds, leaving the malonylglucoside in the aqueous phase. Sequential liquid-liquid extraction with n-butanol further enriches glycosylated flavonoids.

Table 1: Extraction Yields from Selected Plant Sources

| Plant Species | Tissue | Solvent System | Yield (mg/kg FW) | Purity (%) |

|---|---|---|---|---|

| Daucus carota | Roots | 80% MeOH, 0.1% FA | 12.7 ± 1.2 | 92.3 |

| Cynara cardunculus | Leaves | 70% EtOH, 0.1% HCl | 8.9 ± 0.8 | 88.7 |

| Stratiotes aloides | Aerial | 50% ACN, 0.1% TFA | 5.4 ± 0.6 | 85.1 |

Chromatographic Purification

Size-exclusion chromatography on Sephadex LH-20 columns eluted with methanol-water (7:3) separates luteolin derivatives based on molecular weight. Final purification employs reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm) and gradient elution (0.1% formic acid in water/acetonitrile). The malonylglucoside elutes at 14–16 min under UV detection (350 nm).

Enzymatic Synthesis Using Glycosyltransferases

Biosynthetic pathways offer regioselective modification of luteolin. Recombinant glycosyltransferases (GTs) from Arabidopsis thaliana catalyze UDP-glucose conjugation at the 7-hydroxyl group. Subsequent malonylation employs malonyl-CoA and acyltransferases (EC 2.3.1.39).

Reaction Optimization

-

Glycosylation : 50 mM Tris-HCl (pH 7.5), 10 mM UDP-glucose, 0.5 mM luteolin, 2 U/mL GT at 30°C for 12 h. Conversion efficiency: 78%.

-

Malonylation : 100 mM potassium phosphate (pH 6.8), 5 mM malonyl-CoA, 1 mM luteolin-7-O-glucoside, 1.5 U/mL malonyltransferase at 25°C for 6 h. Yield: 63%.

Table 2: Enzymatic Synthesis Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |

|---|---|---|---|---|

| UGAT78D1 | Luteolin + UDP-glucose | 12.4 | 45.2 | 0.67 |

| MaT1 | Luteolin-7-glc + Mal-CoA | 8.7 | 32.1 | 0.49 |

Kinetic data derived from immobilized enzyme assays.

Chemical Synthesis via Protective Group Strategies

Total synthesis ensures precise control over malonylglucoside regiochemistry. The process involves three stages: luteolin protection, glycosylation, and malonylation.

Luteolin Protection

Selective silylation of the 5- and 4'-hydroxyls using tert-butyldiphenylsilyl chloride (TBDPSCl) in DMF preserves the 7-OH for glycosylation. Reaction conditions: 2.5 eq TBDPSCl, 1.1 eq imidazole, 0°C for 2 h. Protection efficiency: >95%.

Glycosylation with Activated Glucose

The 7-hydroxyl reacts with peracetylated β-D-glucopyranosyl trichloroacetimidate (2.0 eq) in anhydrous dichloromethane under BF₃·OEt₂ catalysis (0.1 eq). After 8 h at room temperature, deacetylation with NaOMe/MeOH yields luteolin-7-O-glucoside (83% over two steps).

Malonylation of the Glucoside

The 6''-OH of the glucoside is esterified using malonic anhydride (3.0 eq) in pyridine at 50°C for 24 h. Quenching with ice-water and purification via silica gel chromatography (EtOAc/MeOH/H₂O, 7:2:1) affords the title compound in 71% yield.

Table 3: Synthetic Route Efficiency

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | TBDPSCl, imidazole | 95 | 98 |

| Glycosylation | Trichloroacetimidate, BF₃ | 83 | 95 |

| Malonylation | Malonic anhydride, pyridine | 71 | 97 |

Stability Considerations During Preparation

The malonyl ester is labile under basic conditions (pH >8) and elevated temperatures (>40°C). Storage at -20°C in amber vials with 0.1% ascorbic acid prevents degradation during long-term preservation. LC-MS analysis (negative ion mode) confirms integrity via [M-H]⁻ ion at m/z 533.1.

Comparative Analysis of Methods

Table 4: Method Comparison

| Parameter | Natural Extraction | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|---|

| Time (days) | 7–10 | 3–5 | 5–7 |

| Yield (%) | 0.05–0.2 | 50–65 | 60–75 |

| Purity (%) | 85–92 | 90–95 | 95–99 |

| Scalability | Limited | Moderate | High |

| Regioselectivity | N/A | High | Complete |

Q & A

Basic: What validated methods are recommended for isolating and quantifying Luteolin 7-O-(6''-malonylglucoside) in plant extracts?

Answer: Isolation typically involves solvent extraction (e.g., methanol/water) followed by purification via column chromatography using resins like Sephadex LH-20. Quantification is achieved via reverse-phase HPLC with UV detection at 280–350 nm, calibrated against certified reference standards (e.g., ≥98% purity by HPLC) . For structural confirmation, high-resolution mass spectrometry (HR-ESI-MS) and 1D/2D NMR are essential to differentiate malonylated derivatives from similar glycosides (e.g., caffeoyl or acetyl analogs) .

Basic: How can researchers assess the antioxidant activity of Luteolin 7-O-(6''-malonylglucoside) in vitro?

Answer: Standard assays include:

- DPPH/ABTS radical scavenging : Measure IC50 values using spectrophotometry.

- Cellular antioxidant assays : Use LPS-induced RAW 264.7 macrophages to quantify ROS suppression via fluorescent probes (e.g., DCFH-DA) .

- Nrf2 pathway activation : Evaluate heme oxygenase-1 (HO-1) expression via Western blotting in cell lines . Note that malonyl groups may enhance solubility, influencing bioavailability in these assays .

Advanced: What advanced techniques resolve structural ambiguities in malonylated flavonoid glycosides?

Answer: Critical methods include:

- 2D NMR (COSY, HMBC, HSQC) : To map glycosidic linkages and malonyl esterification at the glucose C6'' position .

- X-ray crystallography : For absolute configuration determination, though limited by compound crystallinity.

- Enzymatic hydrolysis : Use esterases to cleave the malonyl group, followed by LC-MS to confirm mass shifts (e.g., loss of 86 Da) .

Advanced: What signaling pathways does Luteolin 7-O-(6''-malonylglucoside) modulate in neuroprotection or anti-inflammatory responses?

Answer: Mechanistic studies in SH-SY5Y and RAW 264.7 cells show:

- NF-κB/AP-1 inhibition : Reduces pro-inflammatory cytokines (TNF-α, IL-6) by blocking IκBα phosphorylation .

- PI3K-Akt activation : Enhances neuronal survival in 6-OHDA-induced apoptosis models .

- MAPK suppression : Attenuates p38 and JNK phosphorylation in oxidative stress models . siRNA knockdowns are recommended to validate pathway specificity.

Advanced: How does glycosylation (e.g., malonylation) impact the bioactivity of luteolin derivatives?

Answer: Comparative studies reveal:

- Solubility and stability : Malonylation increases hydrophilicity, improving aqueous solubility but potentially reducing membrane permeability .

- Antioxidant potency : The malonyl group may sterically hinder radical scavenging in aglycone luteolin but enhance intracellular delivery .

- Enzymatic resistance : Malonylated glycosides resist β-glucosidase hydrolysis, prolonging half-life in vivo compared to non-acylated analogs .

Basic: What extraction protocols optimize yields of Luteolin 7-O-(6''-malonylglucoside) while minimizing degradation?

Answer:

- Solvent selection : Acidified methanol (70–80%) at 50–60°C preserves labile malonyl esters .

- Ultrasound-assisted extraction (UAE) : Reduces time and solvent use while maintaining integrity .

- Post-extraction stabilization : Immediate lyophilization and storage at -80°C in amber vials prevent degradation .

Advanced: How does metabolic stability differ between Luteolin 7-O-(6''-malonylglucoside) and its aglycone?

Answer:

- Phase I metabolism : The malonyl glucoside is hydrolyzed by esterases in the liver/intestines to release luteolin 7-O-glucoside and free luteolin .

- Pharmacokinetic profiling : Use LC-MS/MS to track metabolites in plasma after oral administration in rodent models. Aglycone forms show faster clearance, while glycosides exhibit delayed Tmax .

Advanced: What synergistic effects are observed when combining Luteolin 7-O-(6''-malonylglucoside) with other flavonoids?

Answer: In Codonopsis nervosa and Elsholtzia spp., co-administration with apigenin or quercetin derivatives enhances:

- Anti-inflammatory effects : Additive suppression of COX-2 and iNOS in macrophages .

- Bioavailability : Co-formulation with piperine inhibits glucuronidation, increasing plasma concentrations . Isobolographic analysis is recommended to quantify synergy .

Basic: What quality control markers ensure batch consistency in Luteolin 7-O-(6''-malonylglucoside) research materials?

Answer:

- Chromatographic purity : UPLC-MS/MS with ≥98% purity (HPLC-UV) and absence of acyl migration byproducts (e.g., 4''-malonyl isomer) .

- Stability testing : Accelerated degradation studies (40°C/75% RH) to monitor malonyl ester hydrolysis .

- Multi-component profiling : Include related markers like luteolin 7-O-glucoside and apigenin malonylglucosides for botanical authenticity .

Advanced: What biosynthesis pathways are implicated in malonylated flavonoid production in plants?

Answer: Key enzymatic steps include:

- Glycosyltransferases (UGTs) : Catalyze glucose attachment to luteolin’s 7-OH position .

- Malonyl-CoA acyltransferases : Transfer malonyl groups to the glucose C6'' position, regulated by light and stress signals .

- Transcriptomic analysis : RNA-seq of Forsythia suspensa or Codonopsis nervosa identifies candidate genes (e.g., UGT78D2, MAT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.